molecular formula C26H22FNO5S B2769082 5-[(4-fluorophenyl)methyl]-7-[4-(propan-2-yl)benzenesulfonyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one CAS No. 866844-94-2

5-[(4-fluorophenyl)methyl]-7-[4-(propan-2-yl)benzenesulfonyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one

Cat. No.: B2769082
CAS No.: 866844-94-2
M. Wt: 479.52
InChI Key: FISZKSRSINXSMI-UHFFFAOYSA-N
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Description

The compound 5-[(4-fluorophenyl)methyl]-7-[4-(propan-2-yl)benzenesulfonyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one is a quinolin-8-one derivative featuring a fused [1,3]dioxole ring at positions 4,5-g of the quinoline scaffold. Key structural attributes include:

  • Position 7: A 4-isopropylbenzenesulfonyl group, which may influence steric bulk and electronic properties.
  • Core structure: The [1,3]dioxolo[4,5-g]quinolin-8-one system provides rigidity and metabolic stability compared to non-fused quinoline derivatives .

This compound’s design leverages substituent effects to optimize target binding and pharmacokinetic profiles, common in antimicrobial and antitumor agent development .

Properties

IUPAC Name

5-[(4-fluorophenyl)methyl]-7-(4-propan-2-ylphenyl)sulfonyl-[1,3]dioxolo[4,5-g]quinolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FNO5S/c1-16(2)18-5-9-20(10-6-18)34(30,31)25-14-28(13-17-3-7-19(27)8-4-17)22-12-24-23(32-15-33-24)11-21(22)26(25)29/h3-12,14,16H,13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FISZKSRSINXSMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCO4)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-fluorophenyl)methyl]-7-[4-(propan-2-yl)benzenesulfonyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one can be achieved through a multi-step process involving the following key steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

    Introduction of the Dioxolo Group: The dioxolo group can be introduced through a cyclization reaction involving a suitable diol and a quinoline derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide or thiol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in the presence of suitable catalysts or bases.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Sulfides or thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: As a probe for studying biological processes and as a potential therapeutic agent.

    Medicine: As a lead compound for the development of new drugs, particularly for the treatment of diseases such as cancer, infectious diseases, and neurological disorders.

    Industry: As an intermediate in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-[(4-fluorophenyl)methyl]-7-[4-(propan-2-yl)benzenesulfonyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one is likely to involve interactions with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound may exert its effects through the following pathways:

    Enzyme Inhibition: By binding to the active site of an enzyme and preventing its normal function.

    Receptor Modulation: By interacting with cell surface receptors and altering signal transduction pathways.

    DNA Intercalation: By inserting itself between DNA base pairs and disrupting DNA replication and transcription.

Comparison with Similar Compounds

Structural Analogs and Their Key Features

The following table highlights structural and functional differences between the target compound and related derivatives:

Compound Name / ID Position 5 Substituent Position 7 Substituent Core Structure Molecular Weight (g/mol) Key Properties/Applications
Target Compound 4-Fluorophenylmethyl 4-Isopropylbenzenesulfonyl [1,3]dioxolo[4,5-g]quinolin-8-one ~449.5 (estimated) Potential kinase inhibition, antimicrobial
7-(4-Fluorobenzoyl)-5-[(3-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one 3-Methylphenylmethyl 4-Fluorobenzoyl [1,3]dioxolo[4,5-g]quinolin-8-one 415.4 Screening compound; benzoyl enhances π interactions
5-[(4-Fluorophenyl)methyl]-7-(4-methylbenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one 4-Fluorophenylmethyl 4-Methylbenzoyl [1,3]dioxolo[4,5-g]quinolin-8-one ~401.4 (estimated) Reduced steric bulk vs. sulfonyl analogs
6-(2-Fluorophenyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one - 2-Fluorophenyl [1,3]dioxolo[4,5-g]quinolin-8-one ~299.3 (estimated) Simplified structure; lower molecular weight
7-Chloro-5-((4-fluorophenyl)sulfonyl)quinolin-8-ol - 4-Fluorophenylsulfonyl Quinolin-8-ol 320.7 Antifungal activity; hydroxyl increases polarity
7-[(2-Hydroxyethyl)sulfanyl]-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one - 2-Hydroxyethylsulfanyl [1,3]dioxolo[4,5-g]quinolin-6-one 279.3 Sulfanyl group promotes redox activity

Biological Activity

5-[(4-fluorophenyl)methyl]-7-[4-(propan-2-yl)benzenesulfonyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one (CAS No. 1030825-21-8) is a synthetic compound with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a dioxole ring fused with a quinoline moiety. Its molecular formula is C22H24FNO4S, and it possesses significant lipophilicity due to the presence of fluorinated and sulfonyl groups.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit notable antimicrobial properties. The synthesized derivatives have been tested against various bacterial strains, showing moderate to strong activity against Salmonella typhi and Bacillus subtilis, while demonstrating weaker effects on other strains such as Escherichia coli and Staphylococcus aureus .

Bacterial Strain Activity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak
Staphylococcus aureusWeak

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. In vitro studies revealed that it exhibits strong inhibitory activity against urease, which is crucial for the treatment of conditions like urinary tract infections .

Enzyme Inhibition Activity
Acetylcholinesterase (AChE)Strong
UreaseStrong

Binding Affinity Studies

Fluorescence quenching experiments have been conducted to assess the binding interactions of this compound with bovine serum albumin (BSA). The results indicated significant binding affinity, suggesting potential for drug delivery applications .

The biological activity of this compound may be attributed to its ability to interact with various biological targets:

  • Antibacterial Mechanism : The compound likely disrupts bacterial cell wall synthesis or interferes with metabolic pathways.
  • Enzyme Inhibition : By binding to active sites of AChE and urease, it prevents substrate access and catalysis.
  • Protein Binding : High affinity for serum proteins can enhance the bioavailability of the drug.

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted by Wani et al. demonstrated that derivatives similar to this compound displayed significant antibacterial activity against multi-drug resistant strains . The study emphasized the need for further exploration into structural modifications to enhance efficacy.
  • Enzyme Inhibition Research : Another research project focused on the enzyme inhibition properties of compounds containing the dioxole and quinoline structures showed that modifications could lead to improved AChE inhibitors suitable for treating Alzheimer's disease .

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